3-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide
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Overview
Description
The compound “3-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are known to have a wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide core would consist of a benzene ring attached to an amide group. The 3-bromo substituent indicates a bromine atom attached to the third carbon of the benzene ring. The N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl) substituent suggests a pyrazole ring attached to the nitrogen of the amide group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the bromine atom and the electron-donating effects of the amide group. The presence of the pyrazole ring could also impact the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point .Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that similar compounds are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
It is known that similar compounds have shown certain insecticidal activities and favorable fungicidal activities , suggesting that this compound may also have similar effects.
Action Environment
It is known that the success of similar compounds in suzuki–miyaura (sm) cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may also be influenced by the reaction conditions and the presence of certain functional groups.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer growth and proliferation. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving 3-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide. One potential direction is to further investigate its anti-tumor activity in different cancer cell lines and in animal models. Another direction is to explore its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 3-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide involves several steps. The starting material for the synthesis is 3-bromo-benzoyl chloride, which is reacted with 5-cyclopropyl-1-methyl-1H-pyrazole in the presence of a base to form this compound. The final product is then purified using column chromatography.
Scientific Research Applications
3-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of this compound is in the treatment of cancer. It has been found to exhibit potent anti-tumor activity in several cancer cell lines, including breast, lung, and colon cancer.
Safety and Hazards
Properties
IUPAC Name |
3-bromo-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c1-19-14(10-5-6-10)8-13(18-19)9-17-15(20)11-3-2-4-12(16)7-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEQJEGATSMKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC(=CC=C2)Br)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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